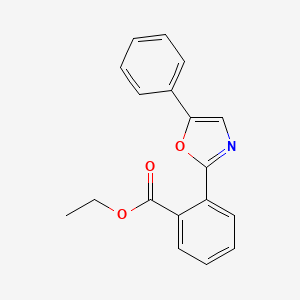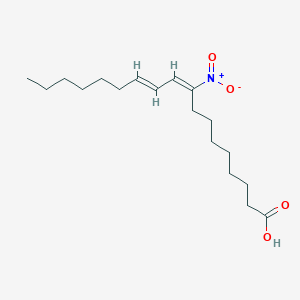
9-nitro-9Z,11E-octadecadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E,11E)-9-nitro-9,11-octadecadienoic acid is a conjugated linoleic acid isomer. It is a fatty acid with two conjugated double bonds in the 9th and 11th positions and a nitro group attached to the 9th carbon. This compound is known for its potential biological activities and is studied for its various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E)-9-nitro-9,11-octadecadienoic acid typically involves the nitration of linoleic acid. The process begins with the hydrogenation of linoleic acid to form the conjugated linoleic acid isomer. The nitration reaction is then carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group at the 9th position .
Industrial Production Methods
Industrial production of (9E,11E)-9-nitro-9,11-octadecadienoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(9E,11E)-9-nitro-9,11-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines and thiols.
Major Products Formed
Oxidation: Various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Aplicaciones Científicas De Investigación
(9E,11E)-9-nitro-9,11-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (9E,11E)-9-nitro-9,11-octadecadienoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate cellular signaling pathways. The compound can also interact with enzymes and receptors, influencing various biological processes such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
(9E,11E)-9,11-octadecadienoic acid: A conjugated linoleic acid isomer without the nitro group.
(9Z,11Z)-9,11-octadecadienoic acid: Another isomer of linoleic acid with different double bond configurations.
(9E,11E)-9,11-octadecadienoic acid methyl ester: The methyl ester derivative of the compound.
Uniqueness
(9E,11E)-9-nitro-9,11-octadecadienoic acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C18H31NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(9E,11E)-9-nitrooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h8,11,14H,2-7,9-10,12-13,15-16H2,1H3,(H,20,21)/b11-8+,17-14+ |
Clave InChI |
URRNFVDDJZKQGD-LDRANXPESA-N |
SMILES isomérico |
CCCCCC/C=C/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-] |
SMILES canónico |
CCCCCCC=CC=C(CCCCCCCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
![N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide](/img/structure/B14803414.png)

![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B14803421.png)
![N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide](/img/structure/B14803424.png)
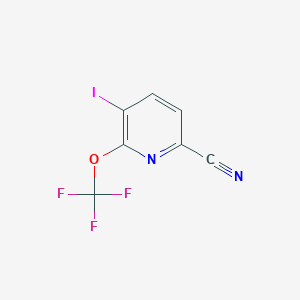
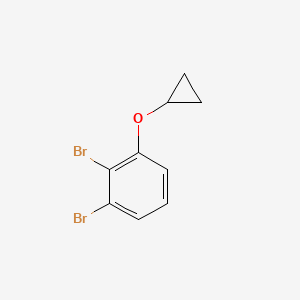
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B14803439.png)
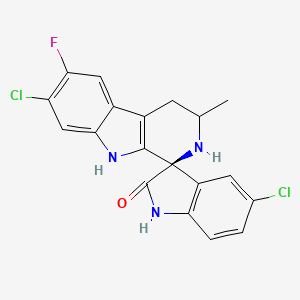

![(10R,13S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B14803451.png)
![(3aR,3bR,4aS,5S,5aS)-3b-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-hexahydrobicyclo[3.1.0]hex-1(5)-eno[3,2-d][1,3]dioxol-5-ol](/img/structure/B14803463.png)

